2-(1-Isopropylpiperidin-4-yl)ethanamine 2-(1-Isopropylpiperidin-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 132740-59-1
VCID: VC21155951
InChI: InChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3
SMILES: CC(C)N1CCC(CC1)CCN
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol

2-(1-Isopropylpiperidin-4-yl)ethanamine

CAS No.: 132740-59-1

Cat. No.: VC21155951

Molecular Formula: C10H22N2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Isopropylpiperidin-4-yl)ethanamine - 132740-59-1

Specification

CAS No. 132740-59-1
Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
IUPAC Name 2-(1-propan-2-ylpiperidin-4-yl)ethanamine
Standard InChI InChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3
Standard InChI Key MWNKNYOIYZJMTH-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)CCN
Canonical SMILES CC(C)N1CCC(CC1)CCN

Introduction

2-(1-Isopropylpiperidin-4-yl)ethanamine is a heterocyclic amine with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol. It is synthesized primarily through the alkylation of piperidine derivatives with appropriate alkylating agents, followed by reductive amination with ethylamine . This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Industrial Production

Industrial production often employs continuous flow processes to enhance yield and purity. These methods utilize automated systems for precise control of reaction parameters and advanced purification techniques like distillation and crystallization.

Types of Chemical Reactions

2-(1-Isopropylpiperidin-4-yl)ethanamine undergoes various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or aldehydes.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert into secondary or tertiary amines.

  • Substitution: Nucleophilic substitution reactions introduce different functional groups into the piperidine ring using reagents like alkyl halides or acyl chlorides.

Applications

  • Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

  • Biology: Employed in studying biological pathways and as a precursor for bioactive molecules.

  • Medicine: Investigated for potential therapeutic properties and as an intermediate in pharmaceutical synthesis.

Biological Activity

The biological activity of 2-(1-Isopropylpiperidin-4-yl)ethanamine is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, influencing biochemical pathways crucial in pharmacological applications, particularly in the central nervous system (CNS).

Pharmacological Applications

  • Neuropharmacological Effects: Compounds similar to this have shown potential in enhancing dopaminergic signaling, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia.

  • Anticancer Properties: Derivatives of this compound have demonstrated significant inhibition of cancer cell proliferation, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(1-Ethylpiperidin-4-yl)ethanamineEthyl-substituted piperidineCNS activity; potential antidepressant
2-(1-Cyclopentylpiperidin-4-yl)ethanamineCyclopentane-substituted piperidineAnticancer properties
2-(1-Isobutylpiperidin-4-yl)ethanamineIsobutyl-substituted piperidineNeuroprotective effects

This comparison highlights the unique substitution pattern of 2-(1-Isopropylpiperidin-4-yl)ethanamine, which imparts distinct chemical and biological properties compared to its analogs.

Safety and Handling

2-(1-Isopropylpiperidin-4-yl)ethanamine is classified as a hazardous chemical, causing severe skin burns and eye damage. It is recommended for industrial use only, and proper safety measures should be taken during handling .

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